1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid , which is an organic compound widely used as a systemic herbicide . It also seems to contain a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms.

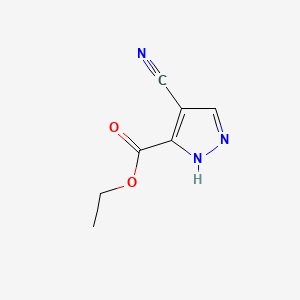

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a 2,4-dichlorophenoxy group attached to the 1 position of the pyrazole ring .Chemical Reactions Analysis

The compound, due to the presence of the 2,4-dichlorophenoxy group, might exhibit similar reactivity to 2,4-Dichlorophenoxyacetic acid . The pyrazole ring could also participate in various chemical reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C .Scientific Research Applications

Synthesis and Chemical Properties

1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound involved in various synthesis and chemical property studies. Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines, highlighting the potential of related compounds in medicinal chemistry and cancer research (Deady et al., 2003). Additionally, the compound has been part of studies investigating the synthesis and spectroscopic, spectrophotometric, and crystallographic properties of Schiff base ligands, contributing to our understanding of chemical bonding and molecular structure (Hayvalı et al., 2010).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds have been studied, such as KR-31543, a new neuroprotective agent for ischemia-reperfusion damage. Such studies provide insights into the biotransformation and the potential therapeutic applications of these compounds (Kim et al., 2002).

Chemical Synthesis and Reactivity

Further research includes the synthesis of pyrazole derivatives and their reactivity. The study of 3,5-dimethyl-4-aminomethylpyrazole ligands and their application in creating new water-soluble pyrazolate rhodium(I) complexes reveals the versatility of pyrazole derivatives in coordination chemistry and catalysis (Esquius et al., 2000).

Bioactive Compound Development

The development of bioactive compounds is another significant area of application. Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, demonstrating the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).

Future Directions

The future research directions for this compound could include exploring its potential uses in agriculture as a herbicide, given the presence of the 2,4-dichlorophenoxy group . Additionally, its potential biological or pharmacological activities could be investigated due to the presence of the pyrazole ring .

properties

IUPAC Name |

1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGXUZAMLNFPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=C(C=C(C=C2)Cl)Cl)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)

![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)